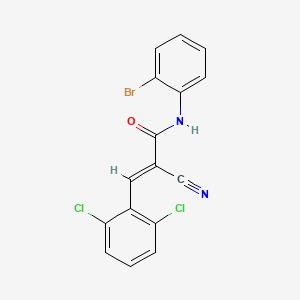

![molecular formula C18H16N2O4S B2515565 N1-([2,2'-双呋喃]-5-基甲基)-N2-(2-(甲硫基)苯基)草酰胺 CAS No. 2034491-44-4](/img/structure/B2515565.png)

N1-([2,2'-双呋喃]-5-基甲基)-N2-(2-(甲硫基)苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

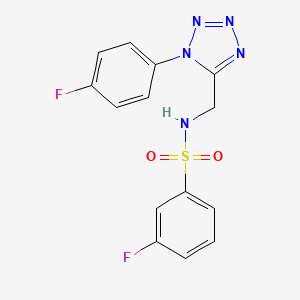

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide is a compound that falls within the class of oxalamides, which are known for their diverse applications in organic synthesis and potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the general class of N,N'-bisoxalamides and related structures have been studied for their chemical properties and uses in catalysis and material science.

Synthesis Analysis

The synthesis of oxalamides can be achieved through various synthetic routes. One such method is described in the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the Meinwald rearrangement and a new rearrangement sequence . This approach is operationally simple and high yielding, which could potentially be adapted for the synthesis of N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of oxalamides can vary, and this affects their physical properties and reactivity. For instance, the study of conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide reveals that the crystallization in different space groups can lead to variations in the molecular packing and hydrogen bonding patterns . These structural insights are crucial for understanding the behavior of oxalamides under different conditions and could be relevant for the molecular structure analysis of N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide.

Chemical Reactions Analysis

Oxalamides can participate in various chemical reactions, including catalysis. For example, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been shown to enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines . This suggests that the bifuran-substituted oxalamide may also exhibit interesting reactivity patterns, potentially serving as a ligand in metal-catalyzed reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamides are influenced by their molecular structure. The presence of furan rings, as in the case of N,N'-Bis(furan-2-ylmethyl)oxalamide, can affect the compound's solubility, melting point, and stability . Additionally, the introduction of substituents such as a methylthio group could further modify these properties. The analysis of related compounds provides a foundation for predicting the behavior of N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide, although specific studies would be required to determine its exact properties.

科学研究应用

催化

N1-([2,2'-双呋喃]-5-基甲基)-N2-(2-(甲硫基)苯基)草酰胺及其相关化合物因其在催化体系中的功效而备受关注。例如,类似的草酰胺衍生物增强了铜催化的(杂)芳基氯化物与酰胺的偶联反应,展示了其在温和条件下促进有效成键形成的潜力 (De, Yin, & Ma, 2017)。催化的这些进展可能为更可持续且更具成本效益的化学合成铺平道路。

材料科学

在材料科学领域,特定的草酰胺衍生物因其在改性聚合物性能方面的作用而受到研究。沈等人(2016 年)对聚(l-丙交酯)与可溶型成核剂和剪切流的快速结晶的研究强调了草酰胺衍生物对聚合物加工和性能的重大影响,表明在可生物降解材料和塑料工程中具有潜在应用 (Shen, Ma, Yu, Dong, & Chen, 2016)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-25-16-7-3-2-5-13(16)20-18(22)17(21)19-11-12-8-9-15(24-12)14-6-4-10-23-14/h2-10H,11H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRCKSLHZHQAJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

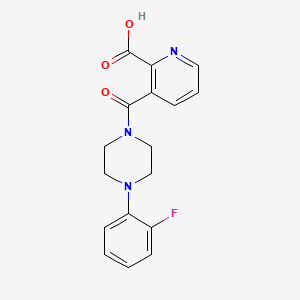

![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)

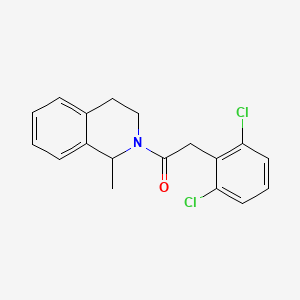

![3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2515489.png)

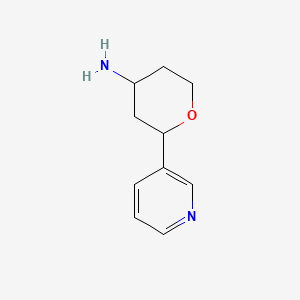

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)

![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B2515494.png)

![6-methyl-2-thioxo-3-(p-tolyl)-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515497.png)

![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)